Pam3-cys-ala-gly-OH

Catalog No.
S12560230
CAS No.
M.F
C59H111N3O9S
M. Wt
1038.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pam3-cys-ala-gly-OH

Product Name

Pam3-cys-ala-gly-OH

IUPAC Name

2-[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoylamino]acetic acid

Molecular Formula

C59H111N3O9S

Molecular Weight

1038.6 g/mol

InChI

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)

InChI Key

MELKZHAKCJIPSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O

Pam3-cys-ala-gly-OH, also known as PAM3-Cys-Ala-Gly-OH, is a synthetic bacterial lipopeptide characterized by its unique structure that includes a palmitoyl group attached to a cysteine residue, followed by the amino acids alanine and glycine. This compound has garnered significant attention in immunology due to its role as a potent agonist for Toll-like receptor 2 (TLR2), which is crucial for initiating immune responses. The molecular formula of Pam3-cys-ala-gly-OH is C59_{59}H111_{111}N3_3O9_9S, and it has a molecular weight of 1038.59 g/mol .

Primarily associated with its synthesis and modification. The introduction of the palmitoyl group involves acylation reactions where fatty acids are linked to the cysteine residue. This modification enhances the compound's hydrophobicity and its ability to interact with cell membranes, thereby increasing its immunostimulatory properties. Additionally, the compound can participate in peptide coupling reactions to form derivatives or analogs, which can further modify its biological activity.

The synthesis of Pam3-cys-ala-gly-OH typically involves multiple steps that can include:

  • Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to assemble the amino acid sequence.
  • Acylation: Introducing the palmitoyl group through acylation reactions.
  • Purification: Employing high-performance liquid chromatography (HPLC) for purification of the final product.

Recent advancements have allowed for more efficient and scalable synthesis methods, achieving good yields while minimizing side reactions .

Pam3-cys-ala-gly-OH is primarily used in immunological research due to its ability to activate TLR2. Its applications include:

  • Vaccine Development: As an adjuvant to enhance vaccine efficacy.
  • Immunotherapy: In studies aimed at modulating immune responses in cancer therapy.
  • Research Tool: For investigating TLR signaling pathways and immune cell activation mechanisms.

Studies on Pam3-cys-ala-gly-OH have focused on its interactions with various immune cells and receptors. It has been shown to synergistically enhance the activation of neutrophils when combined with other stimuli, such as chemotactic peptides . Additionally, research indicates that it can inhibit certain pathways involved in superoxide formation, suggesting a complex role in regulating oxidative stress within immune cells .

Pam3-cys-ala-gly-OH shares similarities with several other lipopeptides, which also act as TLR agonists. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Pam2Cys-Ser-(Lys)4_4Diacylated lipopeptideGreater solubility; less potent than Pam3Cys-Ala-Gly-OH
Pam3Cys-Ala-GlyTriacylated lipopeptideDifferent amino acid composition; varied activity
Pam3Cys-LysTriacylated lipopeptideEnhanced solubility; specific immune activation
Lipopeptide from Porphyromonas gingivalisSimilar backbone structureDerived from a pathogen; different immunological effects

The uniqueness of Pam3-cys-ala-gly-OH lies in its specific triacylation pattern and amino acid sequence, which contribute to its potent agonistic activity towards TLR2 compared to other compounds .

XLogP3

20.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

1037.80410330 g/mol

Monoisotopic Mass

1037.80410330 g/mol

Heavy Atom Count

72

Dates

Last modified: 08-09-2024

Explore Compound Types